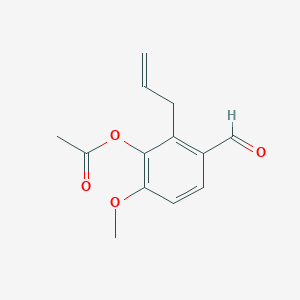
3-Formyl-6-methoxy-2-(prop-2-en-1-yl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-6-methoxy-2-(prop-2-en-1-yl)phenyl acetate is an organic compound characterized by its unique structure, which includes a formyl group, a methoxy group, and a prop-2-en-1-yl group attached to a phenyl acetate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-6-methoxy-2-(prop-2-en-1-yl)phenyl acetate typically involves multiple steps. . The methoxy group can be introduced via methylation reactions, and the prop-2-en-1-yl group can be added through allylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Formyl-6-methoxy-2-(prop-2-en-1-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic conditions, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-Carboxy-6-methoxy-2-(prop-2-en-1-yl)phenyl acetate.
Reduction: 3-Hydroxymethyl-6-methoxy-2-(prop-2-en-1-yl)phenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Applications De Recherche Scientifique
3-Formyl-6-methoxy-2-(prop-2-en-1-yl)phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Formyl-6-methoxy-2-(prop-2-en-1-yl)phenyl acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The formyl group can act as a reactive site for interactions with nucleophiles, while the methoxy and prop-2-en-1-yl groups can influence the compound’s overall reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Formyl-6-methoxy-2-(prop-2-en-1-yl)phenol: Similar structure but with a hydroxyl group instead of an acetate group.
3-Formyl-6-methoxy-2-(prop-2-en-1-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
3-Formyl-6-methoxy-2-(prop-2-en-1-yl)benzaldehyde: Similar structure but without the acetate group.
Uniqueness
3-Formyl-6-methoxy-2-(prop-2-en-1-yl)phenyl acetate is unique due to the presence of the acetate group, which can influence its solubility, reactivity, and potential applications. The combination of the formyl, methoxy, and prop-2-en-1-yl groups also provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts.
Propriétés
Numéro CAS |
106662-32-2 |
|---|---|
Formule moléculaire |
C13H14O4 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
(3-formyl-6-methoxy-2-prop-2-enylphenyl) acetate |
InChI |
InChI=1S/C13H14O4/c1-4-5-11-10(8-14)6-7-12(16-3)13(11)17-9(2)15/h4,6-8H,1,5H2,2-3H3 |
Clé InChI |
HHEDSDDSNWCDES-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=CC(=C1CC=C)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


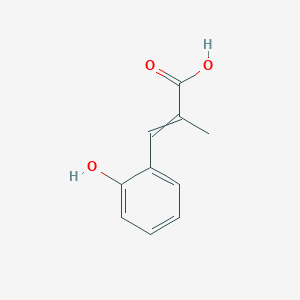
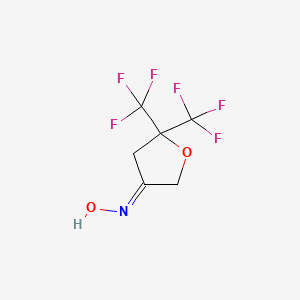
![Ethyl 4-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butanoate](/img/structure/B14323013.png)
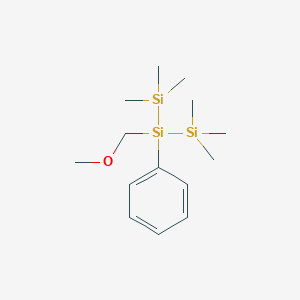

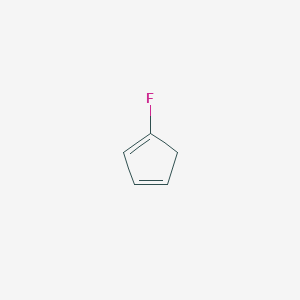
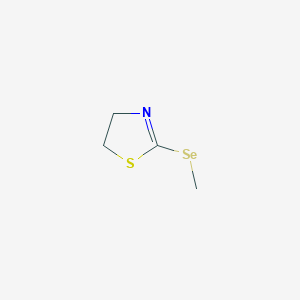


![3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene-36-carboxylic acid](/img/structure/B14323057.png)
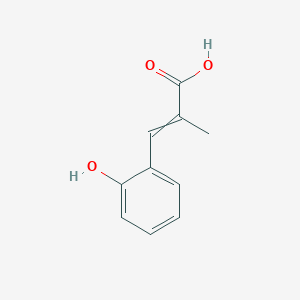
![2-[(4-Ethenylphenyl)methoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14323067.png)


